molecular formula C20H17ClFN3O3S B11388823 5-chloro-N-(4-ethylphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11388823
M. Wt: 433.9 g/mol
InChI Key: JBBYSLRDASRRPC-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylphenyl, fluorophenyl, and methanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl and fluorophenyl groups.

    Reduction: Reduction reactions may target the pyrimidine ring or the methanesulfonyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, protein binding, and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific proteins or pathways involved in diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents. The presence of both chloro and fluorophenyl groups, along with the methanesulfonyl moiety, provides distinct chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O3S/c1-2-13-7-9-15(10-8-13)24-19(26)18-16(21)11-23-20(25-18)29(27,28)12-14-5-3-4-6-17(14)22/h3-11H,2,12H2,1H3,(H,24,26)

InChI Key

JBBYSLRDASRRPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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